molecular formula C15H15BrN2O3S B5026621 ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

Cat. No.: B5026621
M. Wt: 383.3 g/mol
InChI Key: SGLFSBUIEYQMOA-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with a thiophene ring, which is further substituted with various functional groups including an amino group, a cyano group, and an ethyl ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with a suitable aldehyde in the presence of a base to form the pyran ring. The thiophene ring is introduced through a subsequent cyclization reaction. The amino and cyano groups are then added via nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace the bromine atom or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran and thiophene derivatives with different substituents. Examples include:

  • Ethyl 6-amino-4-(5-chlorothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(5-methylthiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate

Uniqueness

What sets ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate apart is its specific combination of functional groups and the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 6-amino-4-(5-bromothiophen-2-yl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-3-9-13(15(19)20-4-2)12(8(7-17)14(18)21-9)10-5-6-11(16)22-10/h5-6,12H,3-4,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLFSBUIEYQMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(S2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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